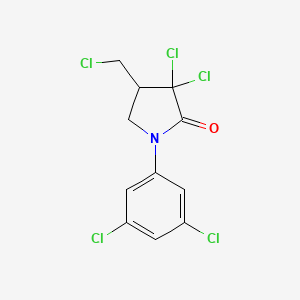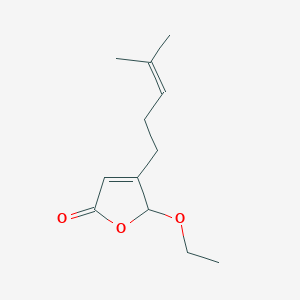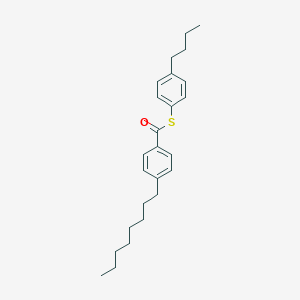
S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a butylphenyl group and an octylbenzene group attached to a carbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate typically involves the reaction of 4-butylphenyl thiol with 4-octylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol and alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Formation of thiol and alcohol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of thioesters with biological molecules. It may also serve as a model compound for studying enzyme-catalyzed thioester hydrolysis.
Medicine: The compound has potential applications in drug development, particularly in the design of thioester-based prodrugs. These prodrugs can be activated in the body to release the active drug.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their properties.
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-decylbenzene-1-carbothioate
Comparison: Compared to its analogs, S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate has a longer alkyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. The unique combination of butylphenyl and octylbenzene groups provides distinct physicochemical properties that can be advantageous in specific applications.
Properties
CAS No. |
61518-83-0 |
|---|---|
Molecular Formula |
C25H34OS |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-octylbenzenecarbothioate |
InChI |
InChI=1S/C25H34OS/c1-3-5-7-8-9-10-12-22-13-17-23(18-14-22)25(26)27-24-19-15-21(16-20-24)11-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
XWJFUDFJJIEGER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



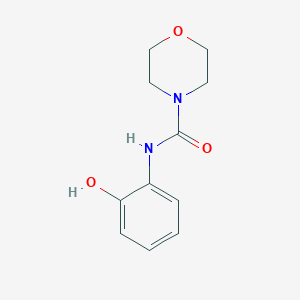
![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
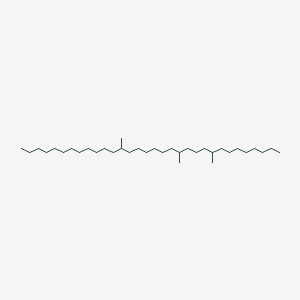


![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)

